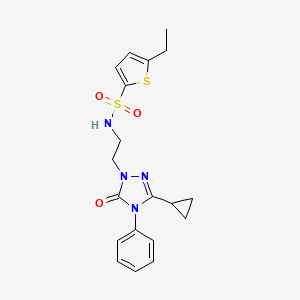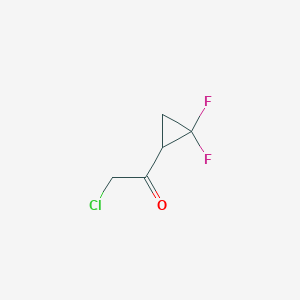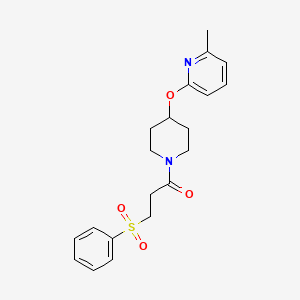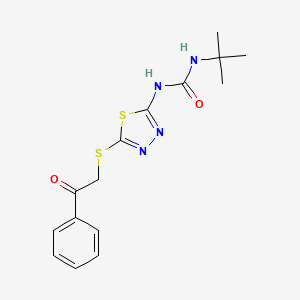![molecular formula C14H21NO3 B2550446 ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate CAS No. 328024-39-1](/img/structure/B2550446.png)
ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethyl Carbamate in Foods and Beverages
Research highlights the presence of ethyl carbamate, a compound structurally related to ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate, in various foods and beverages. Ethyl carbamate is recognized for its genotoxic and carcinogenic properties across several species. The compound's formation in fermented foods and beverages is attributed to chemical reactions involving urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid through precursors like cyanate. Advanced analytical techniques, such as gas chromatography coupled to mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed for its determination. Preventive methods aim to reduce ethyl carbamate levels, highlighting the importance of monitoring and controlling its presence in consumables for health safety (Weber & Sharypov, 2009).
Ethylene and Plant Biology
Ethylene, another related compound, plays a crucial role in plant biology, affecting growth, development, and responses to environmental stress. Research into ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), reveals its multifaceted role beyond just being a precursor to ethylene. This includes its involvement in plant growth regulation, stress response, and as a signaling molecule independent of ethylene. Such insights into ACC and ethylene underline the complexity of plant hormonal regulation and the potential for agricultural applications to enhance crop resilience and productivity (Van de Poel & Van Der Straeten, 2014).
Toxicological Reviews
Comprehensive toxicological reviews of compounds like ethyl tertiary-butyl ether (ETBE) and ethyl carbamate provide critical insights into their health impacts, mechanisms of action, and regulatory considerations. For instance, ETBE's low toxicity profile and specific effects on organs like the kidney in rats highlight the importance of understanding compound-specific toxicological pathways for accurate risk assessment and safety regulation. Such reviews are instrumental in guiding policy, ensuring consumer safety, and informing industrial practices (McGregor, 2007).
Propriétés
IUPAC Name |
ethyl (E)-4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-18-14(17)9-8-13(16)15-11-10-12-6-4-3-5-7-12/h6,8-9H,2-5,7,10-11H2,1H3,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQAMLTNSWENX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)
![3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol](/img/structure/B2550371.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)
